molecular formula C13H20ClNO B015152 (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol CAS No. 92264-82-9

(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol

Cat. No. B015152
CAS RN: 92264-82-9
M. Wt: 241.76 g/mol
InChI Key: NDPTTXIBLSWNSF-JOYOIKCWSA-N
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Description

  • (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol is a chiral compound with potential importance in various chemical and pharmaceutical applications.

Synthesis Analysis

  • Synthesis Approach : A range of beta-adrenergic blocking agents, including those similar to our compound of interest, have been synthesized through various methods. For instance, compounds with tert-butylamino substituents on the side chain have been developed (Large & Smith, 1982).

Molecular Structure Analysis

  • Structural Optimization and Analysis : The molecule was optimized using density functional theory (DFT), and its vibrational frequencies and potential energy distribution were calculated and compared with experimental calculations (Sevvanthi, Muthu, & Raja, 2018).

Chemical Reactions and Properties

  • Reactivity Nature : The reactivity nature of the molecule has been analyzed using various DFT methods such as local reactivity descriptors, molecular electrostatic potential, and Frontier Molecular orbitals (Sevvanthi, Muthu, & Raja, 2018).

Physical Properties Analysis

  • Vibrational Spectroscopy Studies : The vibrational frequencies of the molecule provide insights into its physical properties, which are crucial for understanding its interactions and stability (Sevvanthi, Muthu, & Raja, 2018).

Chemical Properties Analysis

  • Molecular Docking and Bioactivity : Molecular docking studies reveal the inhibitory nature of the molecule, indicating its potential use in neurotransmitter and CNS drug discovery (Sevvanthi, Muthu, & Raja, 2018).

Scientific Research Applications

Molecular Docking and Spectroscopy Studies

(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol has been investigated through molecular docking and vibrational spectroscopy studies. It has been identified as a potential adrenaline uptake inhibitor, highlighting its relevance in central nervous system (CNS) drug discovery. The research utilized density functional theory (DFT) to optimize the molecule's structure and assess its vibrational frequencies. Various DFT methods, including local reactivity descriptors and molecular electrostatic potential analyses, were employed to understand the molecule's reactivity nature. The molecular docking analysis revealed its inhibitory nature against the adrenaline uptake inhibitor protein (PDB ID: 2AN5), emphasizing its potential application in CNS drug discovery (Sevvanthi, Muthu, & Raja, 2018).

Asymmetric Alkynylation Pathways

Another study focused on the development of new, inexpensive chiral amino alcohol-based ligands derived from (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol for the asymmetric alkynylation of chloral. This research yielded high-quality chiral adducts through a practical and efficient pathway, contributing significantly to pharmaceutical chemistry by facilitating the synthesis of pharmaceutically important building blocks with excellent enantiomeric excess (Jiang & Si, 2004).

Metabolite Identification and Synthesis

The compound has also been a subject of metabolic studies, where its metabolites, including penbutolol 2-glucuronide and 4'-OH-penbutolol 4'-sulfate, were isolated from patient urine and characterized. These studies are crucial for understanding the compound's pharmacokinetics and developing direct assays for its metabolites, thereby facilitating clinical monitoring and drug efficacy assessments (Lehr, Damm, Fehlhaber, & Hajdu, 1987).

Beta-Adrenergic Blocking Agents

Further research into beta-adrenergic blocking agents has explored compounds structurally related to (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol, demonstrating their potential in developing cardioselective beta-blockers. These studies delve into the synthesis and evaluation of various derivatives, offering insights into structure-activity relationships and the potential therapeutic applications of these compounds (Large & Smith, 1982).

properties

IUPAC Name

(1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPTTXIBLSWNSF-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431488
Record name (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol
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Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol

CAS RN

92264-82-9
Record name rel-(αR)-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol
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Record name (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol
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Record name (1R,2R)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanol
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